molecular formula C10H13NO3 B1465136 Benzyl methoxy(methyl)carbamate CAS No. 1260786-23-9

Benzyl methoxy(methyl)carbamate

Cat. No. B1465136
M. Wt: 195.21 g/mol
InChI Key: OWZLGYLWIHLSNG-UHFFFAOYSA-N
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Description

“Benzyl methoxy(methyl)carbamate” is an organic compound . It is a type of carbamate, which are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Carbamates also serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .


Synthesis Analysis

Benzyl carbamates can be prepared by the reaction of methanol and urea . A new method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition has been described . This method is considered convenient and efficient .


Molecular Structure Analysis

The molecular formula of “Benzyl methoxy(methyl)carbamate” is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .


Physical And Chemical Properties Analysis

The density of “Benzyl methoxy(methyl)carbamate” is 1.1±0.1 g/cm3. Its boiling point is 315.8±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.7±3.0 kJ/mol. The flash point is 144.8±25.9 °C .

Scientific Research Applications

Efficacy Against Parasites

  • The anthelmintic efficacy of benzimidazole carbamates, such as albendazole and mebendazole, against parasites like Hymenolepis microstoma and Hymenolepis diminuta has been investigated. These compounds have shown significant effects in treating parasitic infections in animals, indicating their potential for similar applications in related carbamates (McCracken, Lipkowitz, Dronen, 2004).

Antimicrobial Properties

  • Benzofuran and its derivatives, which share some structural similarities with benzyl carbamates, have been identified for their antimicrobial properties. These compounds are considered promising for developing new antimicrobial agents, suggesting that benzyl methoxy(methyl)carbamate could also be explored for such applications (Hiremathad et al., 2015).

Toxicological Effects

  • The toxicological effects of carbamate insecticides, such as aldicarb, have been extensively reviewed. These studies provide a basis for understanding the environmental and health impacts of carbamate compounds, which could be relevant for assessing the safety and regulatory aspects of benzyl methoxy(methyl)carbamate applications (Risher, Mink, Stara, 1987).

Pharmacological Properties

  • Osthole, a natural product with a structure distinct from benzyl carbamates, demonstrates a variety of pharmacological activities including neuroprotective, osteogenic, and immunomodulatory effects. This highlights the potential for diverse biological activities in carbamate derivatives, which could extend to benzyl methoxy(methyl)carbamate (Zhang et al., 2015).

Environmental Persistence and Effects

  • The environmental behavior and effects of carbamate pesticides, such as their impact on non-target organisms and potential for causing aquatic toxicity, have been reviewed. This research can inform environmental risk assessments for benzyl methoxy(methyl)carbamate and similar compounds (Nwigwe, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

There is a need to develop an efficient and convenient method for the transcarbamation of benzyl carbamates to alkyl carbamates . Also, the conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine .

properties

IUPAC Name

benzyl N-methoxy-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(13-2)10(12)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZLGYLWIHLSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methoxy(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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